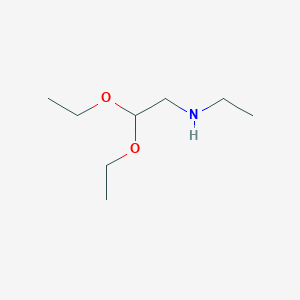

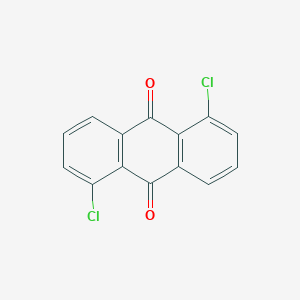

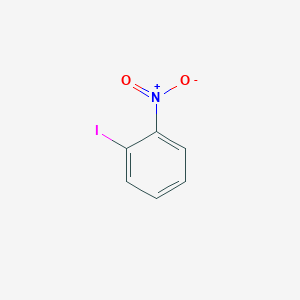

![molecular formula C10H16N6Na3O14P3 B031409 Trisodium guanosine 5'-[beta,gamma-imido]triphosphate CAS No. 148892-91-5](/img/structure/B31409.png)

Trisodium guanosine 5'-[beta,gamma-imido]triphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is a synthetic analog of guanosine triphosphate. It is a non-hydrolyzable compound that binds and irreversibly activates G proteins. This compound is widely used in biochemical and physiological studies due to its stability and ability to mimic natural guanosine triphosphate in various biological processes .

Applications De Recherche Scientifique

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is extensively used in scientific research due to its ability to mimic natural guanosine triphosphate. Some of its key applications include:

Chemistry: Used in studies involving GTP-binding proteins to understand their structure and function.

Biology: Employed in research on protein synthesis, signal transduction, and cellular metabolism.

Medicine: Utilized in drug discovery and development to study the effects of GTP-binding proteins in various diseases.

Industry: Applied in the production of biochemical reagents and diagnostic kits

Mécanisme D'action

- Role of Targets : Notably, it activates signal transducing G proteins, which play crucial roles in various cellular processes. These processes include proliferation, differentiation, and the activation of intracellular kinase cascades .

- Upon binding to its targets, 5’-GTP trisodium salt modulates their activity. For instance:

- It regulates proliferation and apoptosis by influencing the hydrolysis of GTP by small GTPases such as Ras and Rho .

- It competitively inhibits ribosome-dependent GTPase, affecting the translocation step in protein synthesis .

- It forms stabilized complexes with the α-subunit of the signal receptor particle (SRP) during protein translocation through membranes .

Target of Action

Mode of Action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate binds and irreversibly activates G proteins . It is used in a variety of applications that involve GTP binding, including GTP-activation, GTP-inhibition, GTP transport, GTP hydrolysis, and GTP structure stabilization .

Cellular Effects

The effects of Trisodium guanosine 5’-[beta,gamma-imido]triphosphate on various types of cells and cellular processes are profound. It influences cell function by modulating G proteins involved in cell signaling, protein synthesis, and other metabolic processes .

Molecular Mechanism

At the molecular level, Trisodium guanosine 5’-[beta,gamma-imido]triphosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Since a cycle of GTP binding, hydrolysis, and release is required for the initiation of protein translocation across the endoplasmic reticulum, Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is often used in studies of protein synthesis .

Temporal Effects in Laboratory Settings

It is known that it is a non-hydrolyzable analog of GTP , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is involved in the GTP metabolic pathway . It interacts with G proteins and influences metabolic flux and metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is synthesized by replacing the oxygen atom in the triphosphate group of guanosine triphosphate with an imido group (NH). This modification makes the compound non-hydrolyzable. The synthesis involves the use of guanosine triphosphate as the starting material, which undergoes a series of chemical reactions to introduce the imido group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of trisodium guanosine 5’-[beta,gamma-imido]triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate primarily undergoes binding reactions with G proteins. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution due to its stable imido group. The compound is resistant to hydrolysis, making it a valuable tool in studies involving GTP-binding proteins .

Common Reagents and Conditions

The compound is used in various biochemical assays where it is incubated with G proteins under physiological conditions. The binding reactions typically occur in aqueous solutions at neutral pH and physiological temperatures. Common reagents used in these assays include buffers, salts, and other components that mimic the cellular environment .

Major Products Formed

Since trisodium guanosine 5’-[beta,gamma-imido]triphosphate is non-hydrolyzable, it does not form any major products through chemical reactions. Its primary role is to bind and activate G proteins, which then participate in various cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is unique due to its non-hydrolyzable nature, which makes it a valuable tool in biochemical studies. Similar compounds include:

Guanosine 5’-triphosphate trisodium salt: A natural form of guanosine triphosphate that is hydrolyzable.

Guanosine 5’-[beta,gamma-methylene]triphosphate: Another non-hydrolyzable analog of guanosine triphosphate with a methylene group replacing the oxygen atom.

Guanosine 5’-[beta,gamma-thio]triphosphate: A non-hydrolyzable analog with a sulfur atom replacing the oxygen atom .

These compounds share similar properties but differ in their stability and specific applications in research.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Trisodium guanosine 5'-[beta,gamma-imido]triphosphate involves the conversion of guanosine 5'-triphosphate to the desired compound by introducing imido groups at the beta and gamma positions of the phosphate groups.", "Starting Materials": [ "Guanosine 5'-triphosphate", "Sodium hydroxide", "Hydrochloric acid", "Ammonium chloride", "Sodium nitrite", "Sodium azide", "Sodium phosphate", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Dissolve guanosine 5'-triphosphate in water and adjust the pH to 9-10 using sodium hydroxide.", "Step 2: Add sodium nitrite and sodium azide to the solution and stir for 2-3 hours at room temperature.", "Step 3: Acidify the solution with hydrochloric acid to pH 3-4.", "Step 4: Add ammonium chloride to the solution and stir for 1 hour at room temperature.", "Step 5: Adjust the pH to 7-8 using sodium bicarbonate.", "Step 6: Add sodium phosphate to the solution and stir for 1 hour at room temperature.", "Step 7: Filter the solution and collect the solid product, Trisodium guanosine 5'-[beta,gamma-imido]triphosphate." ] } | |

Numéro CAS |

148892-91-5 |

Formule moléculaire |

C10H16N6Na3O14P3 |

Poids moléculaire |

606.16 g/mol |

Nom IUPAC |

trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate;hydrate |

InChI |

InChI=1S/C10H17N6O13P3.3Na.H2O/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;1H2/q;3*+1;/p-3/t3-,5-,6-,9-;;;;/m1..../s1 |

Clé InChI |

AVHZFABRVPIWCT-ZVQJTLEUSA-K |

SMILES isomérique |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+].[Na+] |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |

SMILES canonique |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+].[Na+] |

Apparence |

Assay:≥95%A crystalline solid |

Synonymes |

5’-Guanylic Acid Monoanhydride with Imidodiphosphoric Acid Trisodium Salt; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

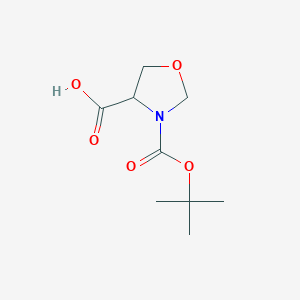

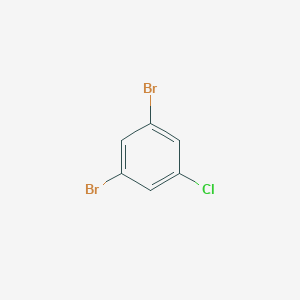

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)

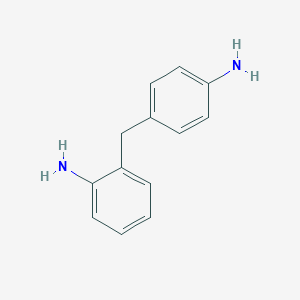

![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)

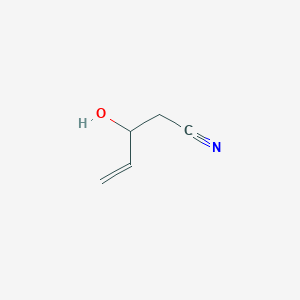

![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)